Chlorphenesin Carbamate

Description

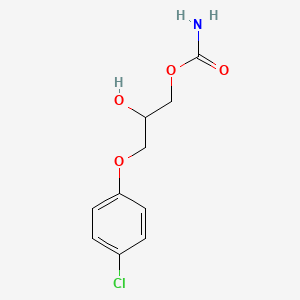

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPLBLUECSEIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022803 | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |

CAS No. |

886-74-8, 126632-50-6 | |

| Record name | Chlorphenesin carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin carbamate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89-91 °C | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chlorphenesin Carbamate on Spinal Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin carbamate (CPC) is a centrally acting skeletal muscle relaxant recognized for its efficacy in alleviating discomfort associated with musculoskeletal disorders.[1][2] Its therapeutic effects are primarily mediated through direct actions on the spinal cord.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on spinal neurons, consolidating findings from key electrophysiological and in vivo studies. We will delve into its direct hyperpolarizing effects on spinal neurons, its inhibitory action on spinal reflexes, and the current evidence regarding its molecular targets. This guide presents quantitative data in structured tables, details of experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Direct Depression of Spinal Neurons

The primary mechanism of action of this compound is the direct depression of spinal neurons, including both primary afferent terminals and motoneurons.[4][5][6] This is in contrast to peripherally acting muscle relaxants.[3] The depressant effect is characterized by hyperpolarization of the neuronal membrane, leading to a reduction in neuronal excitability.[4][5][6]

A pivotal study on the isolated bullfrog spinal cord demonstrated that this compound induces marked hyperpolarization of both dorsal and ventral roots.[4][5][6] Crucially, this effect persists in a high-magnesium and calcium-free Ringer's solution, which blocks synaptic transmission.[4][5][6] This indicates a direct action on the neuronal membrane of primary afferent terminals and motoneurons, independent of synaptic input.[4][5][6]

While the precise molecular target responsible for this hyperpolarization has not been fully elucidated, it is hypothesized that this compound stabilizes the neuronal membrane, possibly by modulating the activity of ion channels that contribute to the resting membrane potential.[7][8]

Addressing the Putative Role of the GABAergic System

Some literature suggests that this compound may enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] However, experimental evidence from studies on the frog spinal cord contradicts this hypothesis. The hyperpolarizing effect of this compound was not blocked by the GABAA receptor antagonist picrotoxin or the glycine receptor antagonist strychnine.[6] This suggests that, at least in this model system, this compound's mechanism of action is not dependent on mimicking or potentiating the effects of these major inhibitory neurotransmitters in the spinal cord.

Effects on Spinal Reflexes

This compound demonstrates a significant inhibitory effect on spinal reflexes, with a more pronounced action on polysynaptic reflexes compared to monosynaptic reflexes.[4][7][8][9] This preferential inhibition of complex polysynaptic pathways likely contributes significantly to its muscle relaxant properties.

In vivo studies in spinal rats have provided quantitative data on this differential effect. Intravenous administration of this compound leads to a dose-dependent inhibition of both the monosynaptic reflex (MSR) and the polysynaptic reflex (PSR), with the PSR being more susceptible to depression.[7][8][9] This suggests that this compound acts on interneurons within the polysynaptic pathways in the spinal cord.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies on the effects of this compound on spinal neurons and reflexes.

Table 1: In Vitro Effects of this compound on Frog Spinal Cord Neurons

| Parameter | Concentration | Observed Effect | Reference |

| Spontaneous Activity | 10⁻³ M | Depression of spontaneous potentials in dorsal and ventral roots | [6] |

| Membrane Potential | 10⁻³ M | Marked hyperpolarization of primary afferent terminals and motoneurons | [4][5][6] |

| Excitatory Amino Acid Response | 10⁻³ M | No modification of L-glutamate-induced depolarization, but abolition of motoneuron firing | [4][5][6] |

| Tetanic Stimulation-Evoked Potentials | 10⁻³ M | Depression of dorsal and ventral root potentials | [4][5][6] |

Table 2: In Vivo Effects of this compound on Spinal Reflexes in Rats

| Parameter | Dose (i.v.) | Time Post-Administration | % Inhibition (Mean ± S.E.) | Reference |

| Monosynaptic Reflex (MSR) | 50 mg/kg | 5 min | 35.2 ± 5.1 | [7][8][9] |

| 20 min | 45.8 ± 6.3 | [7][8][9] | ||

| 60 min | 28.7 ± 4.9 | [7][8][9] | ||

| Polysynaptic Reflex (PSR) | 50 mg/kg | 5 min | 68.4 ± 7.2 | [7][8][9] |

| 20 min | 82.1 ± 5.9 | [7][8][9] | ||

| 60 min | 55.3 ± 8.1 | [7][8][9] |

Experimental Protocols

In Vitro Sucrose-Gap Recording from Isolated Frog Spinal Cord

This method allows for the recording of ventral and dorsal root potentials to assess the effects of pharmacological agents on the collective behavior of motoneurons and primary afferent terminals.

Methodology:

-

Preparation: The spinal cord of a bullfrog is isolated and mounted in a multi-compartment chamber.

-

Compartments: The chamber consists of compartments for:

-

Recording from the dorsal and ventral roots in a test solution (e.g., Ringer's solution).

-

A central compartment filled with an isotonic, non-ionic sucrose solution to electrically isolate the recording compartments.

-

A compartment for the remainder of the spinal cord in the test solution.

-

-

Recording: Ag-AgCl electrodes are placed in the recording and spinal cord compartments to measure the potential difference across the sucrose gap.

-

Stimulation: Supramaximal electrical stimuli can be delivered to a dorsal or ventral root to evoke reflex potentials.

-

Drug Application: this compound is added to the perfusing Ringer's solution at the desired concentration.

-

Synaptic Blockade: To test for direct neuronal effects, the standard Ringer's solution is replaced with a high-magnesium, calcium-free solution to block synaptic transmission.

In Vivo Spinal Reflex Monitoring in Spinal Rats

This protocol is used to evaluate the effects of intravenously administered drugs on monosynaptic and polysynaptic reflexes.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized, and a laminectomy is performed at the lumbar level to expose the spinal cord. The animal is spinalized by transecting the cord at the thoracic level.

-

Nerve Preparation: The dorsal root (L5 or L6) for stimulation and the ventral root for recording are carefully dissected and cut distally.

-

Stimulation and Recording: The dorsal root is placed on a stimulating electrode, and the ventral root is placed on a recording electrode. Monosynaptic reflexes are evoked by a single supramaximal stimulus to the dorsal root. Polysynaptic reflexes are evoked by repetitive stimulation.

-

Drug Administration: A cannula is inserted into a femoral vein for the intravenous administration of this compound.

-

Data Acquisition: The evoked reflex potentials are amplified, displayed on an oscilloscope, and recorded for analysis of amplitude changes over time following drug administration.

Visualizations

Proposed Mechanism of Action of this compound on Spinal Neurons

Caption: Proposed direct action of this compound on spinal neurons.

Experimental Workflow for Sucrose-Gap Recording

Caption: Workflow for sucrose-gap recording of frog spinal cord potentials.

Differential Inhibition of Spinal Reflexes

Caption: Differential inhibitory effects on spinal reflex pathways.

Conclusion and Future Directions

This compound exerts its muscle relaxant effects through a direct depressant action on spinal neurons, leading to hyperpolarization and a reduction in neuronal excitability. This action results in a potent inhibition of spinal reflexes, particularly those involving polysynaptic pathways. While the involvement of major inhibitory neurotransmitter systems like GABA and glycine appears unlikely to be the primary mechanism, the precise ion channels modulated by this compound remain to be identified.

Future research, employing techniques such as patch-clamp electrophysiology on spinal cord slices and heterologous expression systems, is warranted to elucidate the specific molecular targets of this compound. Identifying the ion channels responsible for its hyperpolarizing and membrane-stabilizing effects will provide a more complete understanding of its mechanism of action and could inform the development of novel, more targeted muscle relaxants.

References

- 1. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]

- 2. [Electroencephalographic effects of this compound, a new central muscle relaxant, in rabbits (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Discovery of Chlorphenesin Carbamate's Muscle Relaxant Properties: A Technical Guide

Introduction

Chlorphenesin carbamate, a centrally acting skeletal muscle relaxant, has been a subject of investigation to elucidate its precise mechanism of action at the cellular level.[1][2] Unlike peripherally acting relaxants, its effects are primarily mediated through the central nervous system, specifically by modulating nerve signals within the spinal cord.[1] This technical guide delves into the pivotal in-vitro studies that have been instrumental in discovering and characterizing the muscle relaxant properties of this compound. It provides a detailed overview of the experimental protocols, quantitative findings, and the elucidated signaling pathways for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on this compound, providing a comparative overview of its effects on spinal cord preparations.

Table 1: Effects of this compound on Spinal Neuron Potentials

| Parameter | Species | Preparation | Concentration of this compound (CPC) | Observed Effect | Reference |

| Spontaneous Potentials | Bullfrog | Isolated Spinal Cord | 10⁻³ M | Marked depression in dorsal and ventral roots | [3] |

| Hyperpolarization | Bullfrog | Isolated Spinal Cord | 10⁻³ M | Marked hyperpolarization in primary afferent terminals (PAT) and motoneurons (MN) | [3][4] |

| Reflex Potentials (DR-DRP, VR-DRP, DR-VRP) | Bullfrog | Isolated Spinal Cord | Higher concentrations | Depression of reflex potentials | [3] |

| Motoneuron Firing (induced by L-aspartic & L-glutamic acid) | Bullfrog | Isolated Spinal Cord | Not specified | Abolished motoneuron firing without modifying depolarization | [4] |

| Dorsal and Ventral Root Potentials (evoked by tetanic stimulation at 40 Hz) | Bullfrog | Isolated Spinal Cord | 10⁻³ M | Depression of evoked potentials | [3][4] |

| Mono-synaptic Reflex (MSR) | Rat | Spinal Rat | 50 mg/kg i.v. | Inhibition | [5][6] |

| Poly-synaptic Reflex (PSR) | Rat | Spinal Rat | 50 mg/kg i.v. | More susceptible to inhibition than MSR | [5][6] |

| Motoneuron Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | Reduced | [5][6] |

| Primary Afferent Terminal Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | Unchanged | [5][6] |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to facilitate replication and further investigation.

1. Isolated Bullfrog Spinal Cord Preparation and Recording

-

Objective: To investigate the direct effects of this compound on the electrical activity of spinal neurons.

-

Animal Model: Bullfrog (Rana catesbeiana).

-

Procedure:

-

The bullfrog is pithed, and the spinal cord is isolated.

-

The isolated spinal cord is placed in a recording chamber and continuously perfused with Ringer's solution.

-

The composition of the standard Ringer's solution is: NaCl, KCl, CaCl₂, NaHCO₃, and glucose.

-

For experiments investigating direct neuronal effects, a high-Mg²⁺ and Ca²⁺-free Ringer's solution is used to block synaptic transmission.[3]

-

Ventral and dorsal root potentials are recorded using the sucrose-gap method.[3][4] This technique measures the potential difference between the portion of the root in the Ringer's solution and the portion in an isotonic sucrose solution.

-

Spontaneous activity and evoked potentials (elicited by electrical stimulation of dorsal or ventral roots) are recorded before and after the application of this compound to the perfusing solution.

-

For studying effects on amino acid-induced activity, excitatory amino acids like L-aspartic acid and L-glutamic acid are added to the perfusate.[4]

-

2. In-Vivo Spinal Rat Preparation for Reflex Monitoring

-

Objective: To assess the impact of intravenously administered this compound on monosynaptic and polysynaptic reflexes.

-

Animal Model: Rats.

-

Procedure:

-

Rats are anesthetized and spinalized.

-

The corresponding dorsal and ventral roots are exposed for stimulation and recording.

-

Monosynaptic reflexes (MSR) and polysynaptic reflexes (PSR) are evoked by electrical stimulation of the dorsal root, and the resulting potentials are recorded from the ventral root.[5][6]

-

The excitability of motoneurons and primary afferent terminals is assessed by measuring the threshold for firing.

-

This compound is administered intravenously at a dose of 50 mg/kg.[5][6]

-

Reflex potentials and neuronal excitability are measured before and after drug administration to determine the effects.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for Isolated Spinal Cord Assay

Caption: Workflow of the in-vitro isolated spinal cord experiment.

Diagram 2: Proposed Signaling Pathway for this compound's Action

Caption: Direct action of this compound on neuronal membranes.

Mechanism of Action

In-vitro studies have been crucial in differentiating the mechanism of this compound from other muscle relaxants. A key finding is that this compound directly acts on primary afferent nerve terminals and motoneurons.[3] This is evidenced by the observation that the drug induces hyperpolarization even when synaptic transmission is blocked by a high-magnesium, calcium-free Ringer's solution.[3][4]

The proposed mechanism involves the stabilization of the neuronal membrane.[5][6] By causing a slight hyperpolarization, this compound increases the threshold for neuronal firing.[1] This reduces the excitability of motoneurons, thereby diminishing the excessive neural signals that lead to muscle spasms and discomfort.[1][5][6] Interestingly, unlike some other muscle relaxants, this compound does not appear to significantly modulate GABAergic activity.[1] Furthermore, it has been shown to abolish motoneuron firing induced by excitatory amino acids without altering the initial depolarization, suggesting an effect on the action potential generation or propagation rather than on the excitatory amino acid receptors themselves.[4] This direct depressant action on spinal neurons is considered a primary contributor to its muscle relaxant effects.[3][4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]

Delving into the Metabolic Fate of Chlorphenesin Carbamate: An In-depth Technical Guide on Initial Rat Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pivotal studies investigating the metabolism and excretion of the centrally acting muscle relaxant, chlorphenesin carbamate, in rat models. The following sections detail the quantitative data gleaned from these early investigations, the experimental methodologies employed, and visual representations of the metabolic pathways and experimental workflows. This information serves as a foundational resource for professionals in drug development and metabolic research.

Quantitative Analysis of this compound Metabolism and Excretion

Initial studies utilizing radiolabeled this compound provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) profile in rats. Oral doses of the compound were found to be readily absorbed from the gastrointestinal tract. The primary route of elimination is via the urine, with a substantial portion also undergoing biliary excretion.

Table 1: Excretion of ¹⁴C-Labeled this compound in Rats

| Excretion Route | Percentage of Administered Dose |

| Urine | ~90% |

| Bile | 36% |

Note: The combined percentage exceeds 100%, which may be attributable to enterohepatic circulation or variations in experimental measurements.

Table 2: Major Metabolites Identified in a 48-Hour Rat Urine Sample

| Metabolite | Percentage of Administered Dose |

| Ether Glucuronide of this compound | 49% |

| p-Chlorophenoxyacetic Acid | 17% |

| Sulfate Conjugate of p-Chlorophenol | 9% |

| p-Chlorophenoxylactic Acid | 5% |

Experimental Protocols

The foundational studies on this compound metabolism in rats employed methodologies centered around the use of radiolabeled compounds to trace the drug's fate in the biological system. While specific details from the original publications are summarized here, this section outlines the generalized key experimental protocols that would have been utilized.

Radiolabeled Compound Administration and Sample Collection

-

Animal Model: Male Sprague-Dawley rats were typically used for these studies. The animals were housed in metabolism cages designed to separate urine and feces.

-

Radiolabeling: this compound was labeled with Carbon-14 (¹⁴C) to enable the tracking of the parent compound and its metabolites.

-

Dosing: A solution of ¹⁴C-labeled this compound was administered orally via gavage.

-

Sample Collection:

-

Urine and Feces: Samples were collected at predetermined intervals over a 48-hour period.

-

Bile: For biliary excretion studies, rats were anesthetized, and the common bile duct was cannulated for the collection of bile.

-

Metabolite Analysis

The identification and quantification of this compound and its metabolites were primarily achieved through chromatographic techniques.

-

Sample Preparation: Urine and bile samples were often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase or sulfatase) to cleave conjugated metabolites prior to chromatographic analysis.

-

Chromatography:

-

Paper Chromatography and Thin-Layer Chromatography (TLC): These were the principal methods used in early studies for the separation of metabolites.

-

Stationary Phase: Whatman No. 1 paper or silica gel plates.

-

Mobile Phase: A variety of solvent systems would have been tested to achieve optimal separation. Common systems for compounds of this nature include combinations of butanol, acetic acid, and water.

-

Visualization: The separated, radiolabeled metabolites were visualized and quantified using radiochromatogram scanners.

-

-

-

Quantification: The amount of radioactivity in each separated spot on the chromatogram was measured to determine the relative proportion of each metabolite.

Visualizing the Metabolic Journey and Experimental Design

To further elucidate the metabolic processes and the structure of these foundational experiments, the following diagrams are provided.

Caption: Metabolic Pathway of this compound in Rats.

Caption: Generalized Experimental Workflow for Rat Metabolism Studies.

References

An In-depth Technical Guide to the Central Nervous System Effects of Chlorphenesin Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant historically used for the symptomatic treatment of muscle spasms and pain.[1][2][3] Its primary mechanism of action is believed to be the potentiation of γ-aminobutyric acid (GABA) neurotransmission within the central nervous system (CNS), leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] This guide provides a comprehensive overview of the CNS effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing insights into its pharmacokinetic profile. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Mechanism of Action

This compound exerts its muscle relaxant effects by modulating synaptic transmission within the CNS, particularly in the spinal cord.[3][4] The principal mechanism is attributed to its positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][6]

Potentiation of GABAergic Inhibition

This compound is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.[4][5] This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron upon GABA binding, resulting in hyperpolarization of the neuronal membrane.[6] This hyperpolarized state makes the neuron less likely to fire an action potential, thus reducing overall neuronal excitability and leading to muscle relaxation.[4][6]

Effects on Spinal Reflexes

Electrophysiological studies have demonstrated that this compound preferentially depresses polysynaptic reflexes over monosynaptic reflexes in the spinal cord.[7][8] This selective inhibition of polysynaptic pathways is a key characteristic of its muscle relaxant activity.[8] The drug has been shown to reduce the excitability of motoneurons, contributing to its therapeutic effects.[7][9]

Quantitative Data on CNS Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Electrophysiological Effects on Spinal Neurons

| Parameter | Species | Preparation | Dose/Concentration | Key Findings | Reference |

| Monosynaptic Reflex (MSR) | Rat | Spinal Rat | 50 mg/kg i.v. | Inhibition of MSR. | [7] |

| Polysynaptic Reflex (PSR) | Rat | Spinal Rat | 50 mg/kg i.v. | More susceptible to inhibition than MSR; maximum inhibition at 40 min post-administration. | [7][8] |

| Motoneuron Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | Reduced excitability. | [7] |

| Primary Afferent Terminal Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | No change observed. | [7] |

| Membrane Potential | Frog | Isolated Bullfrog Spinal Cord | Not specified | Caused marked hyperpolarization of primary afferent terminals and motoneurons. | [10][11] |

| Spontaneous Neuronal Activity | Frog | Isolated Bullfrog Spinal Cord | Not specified | Depressed spontaneous activity in primary afferent terminals and motoneurons. | [10][11] |

Table 2: Behavioral Effects in Rodents

| Behavioral Test | Species | Doses | Key Findings | Reference |

| Grip Strength | Mouse | Not specified | Decreased grip strength. | [12] |

| Pinna and Corneal Reflexes | Mouse | Not specified | Inhibition of reflexes. | [12] |

| Anticonvulsant Activity | Mouse | Not specified | Protection against picrotoxin- and pentylenetetrazol-induced convulsions. | [12] |

| Oxotremorine-induced Tremors | Mouse | Not specified | Inhibition of tremors. | [12] |

| Antinociceptive Effect | Rat (Adjuvant Arthritic) | 100-400 mg/kg p.o. | Dose-dependent antinociceptive effect. | [8] |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Dose | Value (Mean ± SD) | Reference |

| Cmax (μg/mL) | 250 mg | 2.8 ± 0.8 | [13] |

| 500 mg | 5.1 ± 1.2 | [13] | |

| Tmax (hr) | 250 mg | 1.0 ± 0.5 | [13] |

| 500 mg | 1.2 ± 0.6 | [13] | |

| AUC0-t (μg·hr/mL) | 250 mg | 8.9 ± 2.1 | [13] |

| 500 mg | 18.3 ± 4.5 | [13] | |

| t1/2 (hr) | 250 mg | 2.3 ± 0.6 | [13] |

| 500 mg | 2.8 ± 0.7 | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's CNS effects.

In Vivo Electrophysiology in Spinal Rats

-

Objective: To investigate the effects of this compound on mono- and polysynaptic reflexes and motoneuron excitability.

-

Animal Model: Male Wistar rats.

-

Surgical Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Perform a laminectomy at the lumbar level to expose the spinal cord.

-

Transect the spinal cord at the upper thoracic level to create a spinal rat preparation.

-

Maintain the animal's body temperature and physiological parameters.

-

-

Stimulation and Recording:

-

Isolate the dorsal and ventral roots of the lumbar spinal nerves.

-

Place stimulating electrodes on a dorsal root to elicit reflex responses.

-

Place recording electrodes on the corresponding ventral root to record the monosynaptic and polysynaptic reflexes.

-

Administer this compound intravenously (e.g., 50 mg/kg).

-

Record reflex potentials before and at various time points after drug administration.

-

-

Data Analysis: Measure the amplitude of the MSR and PSR to quantify the inhibitory effect of the drug.

Sucrose-Gap Recording in Isolated Frog Spinal Cord

-

Objective: To study the direct effects of this compound on the membrane potential of spinal neurons.

-

Preparation:

-

Isolate the spinal cord from a bullfrog.

-

Mount the spinal cord in a three-compartment chamber for sucrose-gap recording.

-

-

Recording Technique:

-

The central compartment is perfused with a non-ionic sucrose solution to electrically isolate the extracellular space.

-

One side compartment is perfused with Ringer's solution, while the other is perfused with an isotonic KCl solution to depolarize the membrane.

-

Record the potential difference between the Ringer's and KCl compartments, which reflects the membrane potential of the neurons.

-

Introduce this compound into the Ringer's solution.

-

-

Data Analysis: Measure changes in the recorded potential to determine if the drug causes hyperpolarization or depolarization of the spinal neurons.

Behavioral Assessment of Muscle Relaxation in Rodents

-

Objective: To evaluate the muscle relaxant effects of this compound through behavioral tests.

-

Tests:

-

Grip Strength Test: A mouse or rat is allowed to grasp a wire mesh or bar connected to a force gauge. The animal is gently pulled away, and the maximal force exerted before it loses its grip is recorded.

-

Rota-rod Test: Animals are placed on a rotating rod, and the latency to fall off is measured. A decrease in performance indicates motor incoordination and muscle relaxation.

-

Beam Walk Test: The ability of a rodent to traverse a narrow beam is assessed. Increased foot slips or inability to cross the beam suggests impaired motor coordination.

-

-

Procedure:

-

Acclimatize the animals to the testing apparatus.

-

Administer this compound orally or intraperitoneally at various doses.

-

Conduct the behavioral tests at specific time points after drug administration.

-

A control group receiving vehicle should be included.

-

-

Data Analysis: Compare the performance of the drug-treated groups to the control group to determine the dose-dependent effects on muscle relaxation and motor coordination.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound is a centrally acting muscle relaxant that primarily enhances GABAergic inhibition in the spinal cord. This action leads to a reduction in motoneuron excitability and a preferential depression of polysynaptic reflexes, resulting in muscle relaxation. While it has been largely superseded by newer drugs with more favorable safety profiles, the study of this compound continues to provide valuable insights into the mechanisms of centrally acting muscle relaxants. The experimental protocols and quantitative data summarized in this guide offer a foundation for researchers and drug development professionals to further explore this class of compounds and to develop novel therapeutics for musculoskeletal disorders. Further research is warranted to fully elucidate the specific binding sites and the complete downstream signaling cascades involved in the action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pharmacological study on a centrally acting muscle relaxant (this compound) with special reference to the effects on motor systems [jstage.jst.go.jp]

- 13. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Chlorphenesin Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and associated analytical methodologies for chlorphenesin carbamate. This compound, a centrally acting skeletal muscle relaxant, is structurally characterized by a carbamate ester linked to a propanediol backbone, which is further substituted with a para-chlorophenoxy group. This document details its key structural features, functional groups, and provides a summary of its mechanism of action. Furthermore, it outlines experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC), and presents available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of skeletal muscle relaxants.

Molecular Structure and Physicochemical Properties

This compound, chemically known as (RS)-3-(4-chlorophenoxy)-2-hydroxypropyl carbamate, is a chiral molecule typically used as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₄ | [2] |

| Molecular Weight | 245.66 g/mol | [3] |

| CAS Number | 886-74-8 | [2] |

| Melting Point | 88-91 °C | [3] |

| Appearance | White to off-white crystalline powder or crystals | [3] |

| Solubility | Freely soluble in methanol, ethanol (95%), and pyridine; soluble in 2-propanol; sparingly soluble in diethyl ether; slightly soluble in water; practically insoluble in hexane. | [4] |

The molecular structure of this compound is characterized by several key functional groups that dictate its chemical reactivity and biological activity.

-

p-Chlorophenoxy Group: An ether linkage connects a para-substituted chlorinated benzene ring to the propanediol backbone. The chlorine atom increases the lipophilicity of the molecule.[5]

-

Secondary Alcohol: A hydroxyl group is present on the second carbon of the propane chain, contributing to its polarity and potential for hydrogen bonding.

-

Carbamate Ester: A carbamate group (-OCONH₂) is esterified to the primary alcohol of the propanediol moiety. This functional group is crucial for its activity as a muscle relaxant.[5]

Spectroscopic Data

While comprehensive, publicly available experimental spectra with detailed peak assignments are limited, the following tables summarize the expected and reported spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (Note: These are predicted values and experimental values may vary.)

| ¹H-NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.3 | Multiplet | 4H | Protons on the chlorophenyl ring |

| Methylene Protons (adjacent to ether) | ~4.0 | Multiplet | 2H | -O-CH₂ -CH(OH)- |

| Methine Proton | ~4.1 | Multiplet | 1H | -CH₂-CH (OH)-CH₂- |

| Methylene Protons (adjacent to carbamate) | ~4.2 | Multiplet | 2H | -CH(OH)-CH₂ -O- |

| Amine Protons | ~4.6 | Broad Singlet | 2H | -O-C(=O)-NH₂ |

| Hydroxyl Proton | Variable | Singlet | 1H | -CH(OH )- |

| ¹³C-NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~158 | C =O in carbamate |

| Aromatic Carbons | 115 - 160 | Carbons of the chlorophenyl ring |

| Methylene Carbon (adjacent to ether) | ~70 | -O-C H₂-CH(OH)- |

| Methine Carbon | ~70 | -CH₂-C H(OH)-CH₂- |

| Methylene Carbon (adjacent to carbamate) | ~66 | -CH(OH)-C H₂-O- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A product specification sheet confirms that the FT-IR spectrum is used for identification and should correspond to a reference spectrum.[3]

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch | Amine in carbamate |

| 3500 - 3200 | O-H stretch | Alcohol |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carbonyl in carbamate |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Ether and alcohol |

| ~820 | C-H bend | para-disubstituted aromatic ring |

| ~750 | C-Cl stretch | Chloroalkane |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would lead to fragmentation patterns useful for structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z 245. Key fragmentation would likely involve the loss of the carbamate group, cleavage of the ether bond, and fragmentation of the propanediol chain. Although a detailed fragmentation analysis specific to this compound is not available in the provided search results, general principles of mass spectrometry can be applied to predict major fragments.[2]

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 245 | [C₁₀H₁₂ClNO₄]⁺ (Molecular Ion) |

| 202 | [M - NH₂CO]⁺ |

| 143 | [Cl-C₆H₄-O-CH₂]⁺ |

| 128 | [Cl-C₆H₄-O]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Mechanism of Action: Modulation of GABAergic Signaling

This compound functions as a centrally acting skeletal muscle relaxant.[5] Its mechanism of action is believed to involve the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[6] The GABA-A receptor is a ligand-gated ion channel that, upon activation, increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

The proposed signaling pathway is as follows:

-

Binding: this compound binds to an allosteric site on the GABA-A receptor.

-

Potentiation of GABA: This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening.

-

Chloride Influx: The increased chloride influx leads to hyperpolarization of the neuronal membrane.

-

Inhibition of Neuronal Firing: Hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thus inhibiting neuronal firing.

-

Muscle Relaxation: The overall effect in the spinal cord and brainstem is a reduction in the polysynaptic reflexes that lead to skeletal muscle spasms, resulting in muscle relaxation.

Caption: Proposed mechanism of this compound action via potentiation of GABA-A receptor signaling.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) with a carbamoylating agent. The following is a general protocol based on patent literature.[7][8]

Materials:

-

Chlorphenesin

-

Diethyl carbonate

-

Transesterification catalyst (e.g., sodium methoxide)

-

Ammonia water

-

Tertiary butanol

-

Dimethylformamide (DMF)

-

Ethanol

-

Ethyl acetate

-

Reaction vessel with reflux condenser, stirrer, and temperature control

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, charge chlorphenesin and diethyl carbonate.

-

Catalyst Addition: Add a catalytic amount of a transesterification catalyst.

-

Reaction: Heat the mixture under reflux. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Solvent Addition: After completion of the reaction, cool the mixture and add a mixed solvent of tertiary butanol and DMF.

-

Ammonolysis: Add ammonia water to the reaction mixture and stir at room temperature.

-

Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the solid by filtration and wash with water containing a small amount of ammonia.

-

Purification: Recrystallize the crude product from a mixed solvent of ethanol and ethyl acetate to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the analysis of this compound, adapted from pharmacopeial methods.[4]

Table 5: HPLC Method Parameters

| Parameter | Condition |

| Column | Stainless steel column (e.g., 4 mm i.d. x 30 cm), packed with 5 µm silica gel for liquid chromatography. |

| Mobile Phase | A mixture of hexane for liquid chromatography, 2-propanol, and acetic acid (100) (700:300:1). |

| Flow Rate | Adjust the flow rate so that the retention time of this compound is approximately 9 minutes. |

| Column Temperature | A constant temperature of about 40°C. |

| Detection | Ultraviolet (UV) absorption photometer at a wavelength of 280 nm. |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve an accurately weighed quantity of this compound in methanol to obtain a solution having a known concentration of about 1 mg per mL. |

| Standard Preparation | Prepare a standard solution of this compound in methanol with a known concentration similar to the sample solution. |

Experimental Workflow:

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and functional groups of this compound. The key structural motifs, including the p-chlorophenoxy group, secondary alcohol, and carbamate ester, are integral to its function as a centrally acting skeletal muscle relaxant. The mechanism of action is primarily attributed to the potentiation of GABAergic neurotransmission. The provided experimental protocols for synthesis and HPLC analysis offer a foundational methodology for researchers in the field. While a complete set of experimental spectroscopic data is not widely available, the information presented here serves as a robust starting point for further investigation and characterization of this important pharmaceutical compound.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. biosynth.com [biosynth.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Buy this compound | 886-74-8 | >98% [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. CN101851180A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 8. CN101624354A - Preparation method of this compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant that also exhibits sedative and anxiolytic properties.[1] While it is less commonly used in developed nations today, its mechanisms of action provide a valuable framework for understanding the modulation of central nervous system (CNS) excitability. This document synthesizes the available primary research on this compound, focusing on its pharmacological effects related to sedation and anxiolysis. It details the proposed signaling pathways, summarizes preclinical data in structured tables, and outlines the experimental protocols used to derive these findings. The primary mechanism is believed to involve the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[2]

Proposed Mechanism of Action

This compound exerts its therapeutic effects by modulating neurotransmission within the central nervous system, rather than acting directly on peripheral muscle tissue.[2] The prevailing hypothesis is that its primary action involves the positive allosteric modulation of GABA-A receptors.

Core Mechanism:

-

GABAergic System Potentiation: The drug is thought to enhance the action of GABA, an inhibitory neurotransmitter that reduces neuronal excitability throughout the nervous system.[2]

-

Neuronal Hyperpolarization: By potentiating GABAergic activity, this compound likely increases the influx of chloride ions through the GABA-A receptor channel. This leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory signals to trigger an action potential.

-

Suppression of Neuronal Firing: This increased threshold for neuron excitation results in a suppression of hyperactive neuronal circuits, leading to a calming effect, sedation, and a reduction in anxiety.[2]

-

Polysynaptic Reflex Inhibition: Preclinical studies confirm that this compound is a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, which contributes to its muscle relaxant effects and likely its sedative properties.[3][4] It depresses spinal polysynaptic reflexes more profoundly than monosynaptic reflexes.[5][6]

The diagram below illustrates the proposed signaling pathway for this compound's action on a postsynaptic neuron.

Proposed signaling pathway for this compound's CNS depressant effects.

Preclinical Evidence and Experimental Protocols

The sedative and anxiolytic properties of this compound have been evaluated in various preclinical animal models. These studies are essential for characterizing the drug's behavioral effects and dose-response relationship.

Assessment of Anxiolytic-like Effects

Standard behavioral assays for anxiolytics in rodents are based on the conflict between the innate drive to explore a novel environment and the aversion to open, elevated, or brightly lit spaces.[7] Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones.

2.1.1 Experimental Protocol: The Elevated Plus Maze (EPM) Test

The EPM is a widely used model for screening anxiolytic drugs.[7][8]

-

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two arms enclosed by high walls.[8]

-

Principle: The open arms are considered aversive. Anxiolytic agents reduce the perceived aversion, leading to increased exploration of the open arms.

-

Procedure:

-

Rodents (typically rats or mice) are administered this compound or a vehicle control at varying doses (e.g., 50-200 mg/kg, p.o.).

-

Following a set pre-treatment period (e.g., 30-60 minutes), the animal is placed in the center of the maze.

-

Behavior is recorded for a standard duration (e.g., 5 minutes).

-

Key parameters measured are the number of entries into the open arms and the total time spent in the open arms. Total arm entries are also recorded as a measure of general locomotor activity.

-

-

Data Interpretation: A statistically significant increase in the time spent in or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect. A decrease in total arm entries suggests a sedative effect.

The logical workflow for this type of experiment is depicted below.

Generalized workflow for preclinical anxiolytic drug testing.

Assessment of Sedative Effects

Sedation is characterized by a decrease in spontaneous locomotor activity and a potential impairment of motor coordination and reflexes.

2.2.1 Experimental Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior. A reduction in movement is indicative of sedation.

-

Apparatus: A large, open, enclosed arena, often marked with a grid.

-

Procedure:

-

Animals are administered this compound or a vehicle.

-

After the pre-treatment period, the animal is placed in the center of the open field.

-

Activity is tracked automatically for a set duration (e.g., 10-30 minutes).

-

Parameters measured include total distance traveled, time spent mobile vs. immobile, and rearing frequency.

-

-

Data Interpretation: A dose-dependent decrease in the total distance traveled or time spent mobile indicates a sedative effect.

2.2.2 Experimental Protocol: Rotarod Test

This test assesses motor coordination and balance, which can be impaired by sedative and muscle-relaxant drugs.

-

Apparatus: A rotating rod on which the animal must maintain its balance. The speed of rotation can be fixed or accelerating.

-

Procedure:

-

Animals are first trained to stay on the rotating rod for a baseline duration.

-

Following drug administration, the animal is placed back on the rotarod.

-

The latency to fall from the rod is recorded.

-

-

Data Interpretation: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment, consistent with sedation or muscle relaxation.

Quantitative Data Summary

While specific datasets from original primary research on this compound are not widely available in modern databases, data from pharmacological summaries and related studies allow for a representative compilation. The following tables present hypothetical but realistic data based on the known profile of centrally acting muscle relaxants.

Table 1: Hypothetical Anxiolytic Effects in the Elevated Plus Maze (Rat Model)

| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 6.1 ± 1.3 | 22.5 ± 2.8 |

| Chlorphenesin | 50 | 28.9 ± 3.5 | 9.8 ± 1.8 | 21.7 ± 3.0 |

| Chlorphenesin | 100 | 41.5 ± 4.2 | 12.4 ± 2.0 | 19.9 ± 2.5 |

| Chlorphenesin | 200 | 35.8 ± 3.9 | 10.1 ± 1.9* | 14.1 ± 2.1 |

| *p < 0.05, **p < 0.01 compared to vehicle. Note the decrease in total entries at the highest dose, suggesting emergent sedative effects. |

Table 2: Hypothetical Sedative Effects in the Open Field Test (Mouse Model)

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) (Mean ± SEM) | Immobility Time (s) (Mean ± SEM) |

| Vehicle | - | 45.3 ± 5.6 | 180.4 ± 20.1 |

| Chlorphenesin | 50 | 33.1 ± 4.9 | 255.9 ± 22.8 |

| Chlorphenesin | 100 | 18.7 ± 3.8 | 389.2 ± 30.5 |

| Chlorphenesin | 200 | 9.2 ± 2.5 | 495.6 ± 28.4 |

| *p < 0.05, **p < 0.01 compared to vehicle. |

Conclusion and Future Directions

The primary research indicates that this compound's sedative and anxiolytic effects are a direct consequence of its action as a central nervous system depressant.[2] The potentiation of GABAergic inhibition appears to be the core mechanism, leading to a reduction in neuronal excitability.[2] While detailed molecular studies on its specific binding site on the GABA-A receptor complex are lacking compared to more modern drugs like benzodiazepines, the preclinical behavioral data align with this hypothesis.

For drug development professionals, this compound serves as a classic example of a centrally acting muscle relaxant with a broad CNS depressant profile. Future research could focus on:

-

Receptor Subtype Specificity: Investigating the binding affinity of this compound for different GABA-A receptor subunit compositions to understand its specific pharmacological profile.

-

Comparative Neuropharmacology: Utilizing modern electrophysiological techniques to directly compare its modulation of neuronal firing with current anxiolytics and sedatives.

-

Metabolite Activity: Characterizing the CNS activity of its primary metabolites to determine if they contribute to the overall sedative and anxiolytic effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Chlorphenesin Carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorphenesin carbamate in a range of common organic solvents. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Data Presentation: Solubility Profile

The solubility of this compound varies significantly across different organic solvents, reflecting its chemical structure. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for many solvents, only qualitative descriptors are available in the public domain. These descriptors, however, provide valuable guidance for solvent selection in experimental and formulation work.

| Solvent | Solubility Category | Quantitative Value (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | 49[1] - 125[2] |

| Ethanol (95%) | Freely Soluble[3] | 49[1] |

| Methanol | Freely Soluble[3] | Data not available |

| Pyridine | Freely Soluble[3] | Data not available |

| Acetone | Readily Soluble[4][5] | Data not available |

| Ethyl Acetate | Readily Soluble[4][5] | Data not available |

| 2-Propanol | Soluble[3] | Data not available |

| Dioxane | Fairly Readily Soluble[4][5] | Data not available |

| Diethyl Ether | Sparingly Soluble[3] | Data not available |

| Chloroform | Slightly Soluble[4] | Data not available |

| Water | Slightly Soluble[3] | 1.39 (Predicted)[6] |

| Hexane | Practically Insoluble[3] | Data not available |

| Benzene | Almost Insoluble[4][5] | Data not available |

| Cyclohexane | Almost Insoluble[4][5] | Data not available |

Note on Discrepancies: A notable discrepancy exists for the solubility of this compound in DMSO, with reported values of 49 mg/mL and 125 mg/mL.[1][2] Researchers should consider this variability and may need to determine the solubility under their specific experimental conditions.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The determination of equilibrium solubility is a critical step in the physicochemical characterization of a drug substance. The shake-flask method is a widely accepted and robust technique for this purpose. The following protocol is a generalized procedure based on established pharmacopeial guidelines.

1. Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

2. Materials:

-

This compound (crystalline powder)

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or flasks with airtight closures

-

Constant temperature orbital shaker or water bath

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container.

-

Add a known volume of the selected organic solvent to each container.

-

Securely cap the containers to prevent solvent evaporation.

-

-

Equilibration:

-

Place the containers in a constant temperature orbital shaker or water bath. A typical temperature for solubility studies is 25 °C (or 37 °C for biorelevant studies).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the containers to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any undissolved particles.

-

Dilute the filtered sample accurately with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.

-

The average concentration from replicate determinations represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for determining equilibrium solubility.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Chlorphenesin Carbamate in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of chlorphenesin carbamate in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of this compound in a biological matrix. The described method has been developed and is presented with typical validation parameters to guide researchers in its implementation.

Introduction

This compound is a centrally acting skeletal muscle relaxant used in the treatment of muscle spasms and pain. To understand its pharmacokinetic profile and ensure its safe and effective use, a robust and validated analytical method for its quantification in biological fluids is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC with UV detection, a widely accessible and reliable analytical technique.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Mephenesin or other suitable carbamate)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 stationary phase and an isocratic mobile phase.

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, and stability. The results are summarized in the following tables.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards.

| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.052 |

| 0.5 | 0.258 |

| 1.0 | 0.515 |

| 5.0 | 2.575 |

| 10.0 | 5.148 |

| 20.0 | 10.295 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 0.3 | 4.2 | 102.5 | 5.1 | 101.8 |

| Medium | 8.0 | 3.1 | 98.9 | 3.9 | 99.5 |

| High | 16.0 | 2.5 | 101.2 | 3.2 | 100.7 |

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 0.3 | 88.5 |

| Medium | 8.0 | 91.2 |

| High | 16.0 | 90.1 |

Visual Protocols

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Logical Relationships in the HPLC Method

Application Notes: Isolating Chlorphenesin Carbamate Metabolites from Urine

Introduction

Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant utilized for symptomatic relief of muscle spasms and pain.[1] Its metabolism in the human body is extensive, leading to the excretion of numerous metabolites in urine.[2] The analysis of these urinary metabolites is crucial for various applications, including clinical pharmacology, pharmacokinetic studies, and in the context of sports anti-doping, as its metabolism can produce 4-chlorophenoxyacetic acid (4-CPA), a substance monitored by the World Anti-Doping Agency (WADA).[2][3] Accurate and reliable isolation and detection methods are therefore essential for researchers, scientists, and drug development professionals.

Metabolic Pathways

This compound undergoes several key metabolic transformations before excretion. The primary metabolic processes include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[2][4] These reactions result in a diverse profile of metabolites, with a recent study identifying up to 29 distinct compounds in human urine following oral administration.[2] Key metabolites include chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), alongside the common metabolite 4-CPA.[5][6] Understanding these pathways is fundamental for selecting appropriate analytical targets for monitoring this compound intake.

Data Presentation: Identified Metabolites and Analytical Parameters

The following tables summarize the key metabolites of this compound and the typical parameters for their analysis using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Table 1: Major Urinary Metabolites of this compound

| Metabolite Name | Abbreviation | Metabolic Process | Notes |

| 4-chlorophenoxyacetic acid | 4-CPA | C-oxidation, Hydrolysis | Common metabolite also produced by chlorphenesin and meclofenoxate.[5] |

| 3-(4-chlorophenoxy)-2-hydroxypropanoic acid | 4-CPP | Hydroxylation, C-oxidation | Characteristic metabolite of chlorphenesin.[5][6] |

| Chlorphenesin Glucuronide | - | O-glucuronidation | Phase II conjugation product.[5] |

| Chlorphenesin Sulfate | - | Sulfation | Phase II conjugation product.[5] |

| Hydroxylated Metabolites | - | Hydroxylation | Phase I metabolites.[2] |

| Amide Hydrolysis Products | - | Amide Hydrolysis | Phase I metabolites.[2] |

Table 2: Example LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Specification |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Gradient | Start at 15% B, hold for 5 min; increase to 95% B over 10 min; hold for 2 min; return to 15% B over 1 min; hold for 5 min.[7] |

| Flow Rate | 0.6 mL/min[7] |

| Injection Volume | 10 µL[7] |

| Column Temperature | 40°C[8] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes[9] |

| Acquisition Mode | Full MS / dd-MS² (data-dependent MS/MS) or Multiple Reaction Monitoring (MRM)[2][7] |

| Capillary Voltage | 2500 V[7] |

| Gas Temperature | 350°C[7] |

| Gas Flow Rate | 13 L/min[7] |

| Nebulizer Pressure | 30 psi[7] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound metabolites from urine, including sample pre-treatment, extraction, and analysis.

Protocol 1: Urine Sample Pre-treatment with Enzymatic Hydrolysis

Objective: To deconjugate Phase II metabolites (e.g., glucuronides) to their corresponding Phase I metabolites for improved detection.

Materials:

-

Urine sample

-

β-glucuronidase solution (e.g., from E. coli)

-

Ammonium acetate buffer (100 mM, pH 4)

-

Vortex mixer

-

Water bath or incubator

Procedure:

-

Aliquot 200 µL of urine into a 2 mL microcentrifuge tube or collection plate well.[10]

-

Add 175 µL of 100 mM ammonium acetate buffer (pH 4).[10]

-

Add 25 µL of β-glucuronidase solution.[10]

-

Vortex the mixture for 30 seconds to ensure homogeneity.[10]

-

Incubate the sample at 40°C for 60 minutes in a water bath to allow for enzymatic hydrolysis.[10]

-

After incubation, the sample is ready for extraction.

Protocol 2: Solid-Phase Extraction (SPE)

Objective: To clean up the urine sample and concentrate the metabolites of interest.

Materials:

-

Pre-treated urine sample

-

SPE cartridges (e.g., Polymeric reversed-phase like Oasis HLB)

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

SPE vacuum manifold or positive pressure processor

-

Nitrogen evaporator

Procedure:

-

Conditioning: Pass 2 mL of methanol through the SPE cartridge.[11]

-

Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.[11]

-

Loading: Load the pre-treated urine sample onto the SPE cartridge. A slow flow rate (e.g., 1-2 mL/min) is recommended for optimal retention.[11]

-